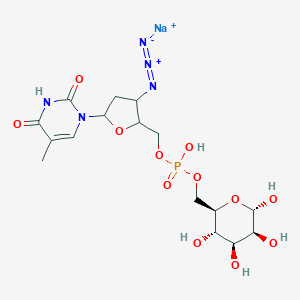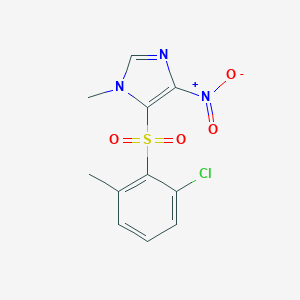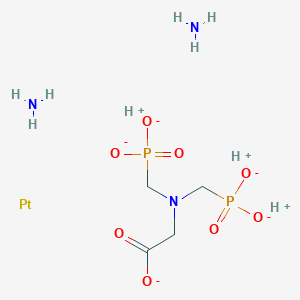
Diamine((bis-(phosphonatomethyl)amino)acetato(2-)-O(1),N(1))platinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diamine((bis-(phosphonatomethyl)amino)acetato(2-)-O(1),N(1))platinum(II), commonly known as DAP, is a platinum-based compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. DAP is a chelating agent that can bind to DNA and form stable adducts, leading to the inhibition of DNA replication and cell division. In
Mécanisme D'action
DAP exerts its cytotoxic effects by binding to DNA and forming stable adducts, which inhibit DNA replication and cell division. The compound has been shown to induce DNA damage, leading to the activation of apoptosis pathways and cell death. DAP has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
DAP has been shown to exhibit a range of biochemical and physiological effects, including the induction of DNA damage and the activation of apoptosis pathways. The compound has also been found to inhibit cell migration and invasion, suggesting potential anti-metastatic effects. In addition, DAP has been shown to induce oxidative stress and alter cellular redox balance, leading to the activation of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
DAP has several advantages for lab experiments, including its potent cytotoxicity against cancer cells and its ability to overcome resistance to other platinum-based drugs. However, the compound also has limitations, including its potential toxicity to normal cells and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several potential future directions for the study of DAP. One area of research is the development of novel DAP derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of DAP in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, the potential use of DAP in other disease areas, such as infectious diseases or neurodegenerative disorders, could also be explored.
Méthodes De Synthèse
The synthesis of DAP involves the reaction of platinum(II) chloride with sodium diethylenetriaminepentaacetic acid (DTPA) and sodium bis(2-methyl-2-propanol)amine in water. The resulting DAP complex is then purified by column chromatography and characterized by various spectroscopic techniques, including NMR and IR spectroscopy.
Applications De Recherche Scientifique
DAP has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including ovarian, lung, and breast cancer cells. In addition, DAP has been found to overcome resistance to other platinum-based drugs, such as cisplatin, in certain cancer cells. DAP has also been investigated for its potential use in photodynamic therapy, a treatment that involves the use of light to activate a photosensitizer and induce cell death.
Propriétés
Numéro CAS |
134669-40-2 |
|---|---|
Nom du produit |
Diamine((bis-(phosphonatomethyl)amino)acetato(2-)-O(1),N(1))platinum(II) |
Formule moléculaire |
C4H15N3O8P2Pt-2 |
Poids moléculaire |
490.21 g/mol |
Nom IUPAC |
azane;2-[bis(phosphonatomethyl)amino]acetate;hydron;platinum |
InChI |
InChI=1S/C4H11NO8P2.2H3N.Pt/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13;;;/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13);2*1H3;/p-2 |
Clé InChI |
JPIUTMVVRMIVEK-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].C(C(=O)[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].N.N.[Pt] |
SMILES canonique |
[H+].[H+].[H+].C(C(=O)[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].N.N.[Pt] |
Synonymes |
diamine((bis-(phosphonatomethyl)amino)acetato(2-)-O(1),N(1))platinum(II) DPAA-Pt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



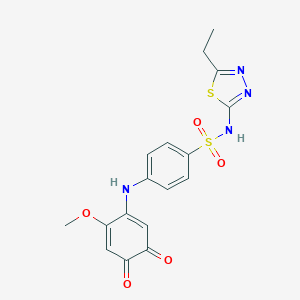
![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)
![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
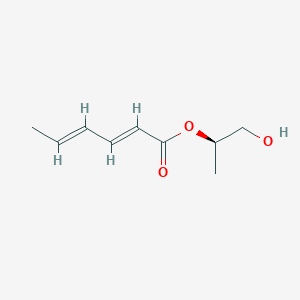
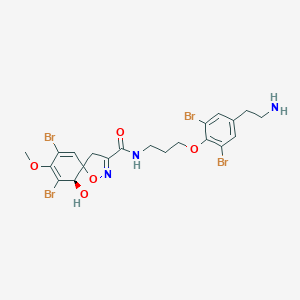


![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
